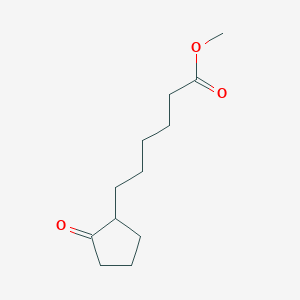

Methyl 6-(2-oxocyclopentyl)hexanoate

Description

Structural Significance and Synthetic Utility of Cyclopentyl Keto-Esters

Cyclopentyl keto-esters, the class of compounds to which Methyl 6-(2-oxocyclopentyl)hexanoate belongs, are of considerable interest in organic chemistry. The cyclopentanone (B42830) ring is a common feature in a multitude of natural products, including prostaglandins (B1171923), jasmonates, and certain steroids. The presence of the keto group provides a reactive site for a wide array of chemical transformations, including nucleophilic additions, aldol (B89426) condensations, and various coupling reactions.

The ester functionality, on the other hand, offers a handle for modifications such as hydrolysis, amidation, or reduction to an alcohol. The interplay between the ketone and the ester within the same molecule allows for selective and sequential reactions, making these compounds versatile intermediates. The acidity of the α-hydrogens to the ketone and the ester groups also enables the formation of enolates, which are powerful nucleophiles for the formation of new carbon-carbon bonds.

The synthesis of the cyclopentanone core of such molecules can be achieved through various methods, with the Dieckmann condensation being a classic and effective approach for the intramolecular cyclization of diesters to form β-keto esters. Current time information in Hinds County, US.nih.gov

Role as a Precursor in Complex Molecule Construction

This compound and its derivatives serve as crucial precursors in the synthesis of more complex and often biologically active molecules. A notable application is in the synthesis of prostaglandins and their analogues. tandfonline.com Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of biological effects. The synthesis of a derivative, 2-normisoprostol, involves a key intermediate, Methyl 6-(3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl)hexanoate, which highlights the importance of the cyclopentyl hexanoate (B1226103) framework in this class of molecules. tandfonline.com

Furthermore, the structural motif of a substituted cyclopentanone is central to the synthesis of fragrances like methyl jasmonate and methyl dihydrojasmonate. researchgate.netlookchem.com The synthesis of these jasmine-scented compounds often involves the Michael addition of a nucleophile to a 2-alkyl-2-cyclopenten-1-one, followed by further functional group manipulations. lookchem.com This underscores the potential of this compound as a starting material for the synthesis of valuable fragrance compounds.

Overview of Academic Research Trajectories

Academic research involving cyclopentyl keto-esters has largely focused on the development of new synthetic methodologies and their application in the total synthesis of natural products. Studies often explore stereoselective methods for the introduction of substituents onto the cyclopentanone ring, as the biological activity of the final products is frequently dependent on their stereochemistry.

Research in this area also encompasses the exploration of novel cyclization strategies to construct the five-membered ring and the development of efficient methods for the elaboration of the side chains. The use of organocatalysis and transition-metal catalysis are prominent themes in modern synthetic approaches to these molecules. While specific academic research solely focused on this compound is not extensively documented, the broader field of cyclopentanone chemistry continues to be an active area of investigation, driven by the importance of these structures in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40649-50-1 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

methyl 6-(2-oxocyclopentyl)hexanoate |

InChI |

InChI=1S/C12H20O3/c1-15-12(14)9-4-2-3-6-10-7-5-8-11(10)13/h10H,2-9H2,1H3 |

InChI Key |

TXFVHXFIYJCILO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 6 2 Oxocyclopentyl Hexanoate and Its Analogs

Convergent Synthetic Pathways

Convergent synthesis offers an efficient route to complex molecules like Methyl 6-(2-oxocyclopentyl)hexanoate by preparing key fragments separately before combining them. This approach is particularly advantageous for this target, which is composed of a cyclopentanone (B42830) ring and a linear hexanoate (B1226103) side chain.

Multi-component reactions (MCRs) provide a powerful tool for the rapid assembly of complex molecular architectures from three or more starting materials in a single operation. acs.org For the synthesis of this compound and its analogs, MCRs can be designed to bring together precursors of the cyclopentyl ring and the hexanoate side chain in a convergent manner.

One conceptual approach involves a cascade reaction where a 1,3-dicarbonyl compound, an α,β-unsaturated aldehyde, and a nucleophile are combined. nih.govacs.org In a potential application for the target molecule, a β-keto ester could serve as the precursor to the hexanoate chain, which then participates in a Michael addition to an enal. A subsequent intramolecular reaction, such as an aldol (B89426) condensation or a crossed-benzoin reaction catalyzed by an N-heterocyclic carbene (NHC), could then form the functionalized cyclopentanone ring. nih.govnih.gov This strategy allows for the construction of densely functionalized cyclopentanones in a one-pot process. nih.govacs.org

Another MCR strategy involves the reaction of allenic ketones with compounds like 4-chloroacetoacetate and malononitrile, which proceeds through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions to yield highly functionalized cyclopentene (B43876) derivatives. rsc.org While not a direct synthesis of the saturated cyclopentanone, such methods provide versatile intermediates that can be subsequently reduced.

The following table summarizes representative multi-component strategies applicable to the synthesis of substituted cyclopentanones.

| Catalyst System | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features |

| Secondary Amine / NHC | 1,3-Dicarbonyl | α,β-Unsaturated Aldehyde | - | Functionalized Cyclopentanone | Asymmetric cascade, forms three contiguous stereocenters. nih.govacs.org |

| Metal-Free (Base) | 1,2-Allenic Ketone | 4-Chloroacetoacetate | Cyanoacetate | Functionalized Cyclopentene | Cascade process under mild conditions. rsc.org |

| NHC | Arylidene Oxazolone | Enal | - | Fully Substituted Cyclopentanone | Forms three contiguous stereocenters. rsc.org |

The 1,4-addition, or conjugate addition (often a Michael reaction), is a cornerstone in the synthesis of 2-substituted cyclopentanones and is particularly prominent in the synthesis of prostaglandins (B1171923), which share the 2-alkyl-cyclopentanone core. acs.orglibretexts.orgyoutube.com This strategy typically involves the addition of a nucleophile, representing the hexanoate side chain, to a cyclopentenone electrophile.

A classic and highly effective approach is the conjugate addition of organocuprates to α,β-unsaturated cyclopentenones. libretexts.org For the synthesis of this compound, a Gilman cuprate (B13416276) derived from a precursor of the 6-methoxycarbonylhexyl chain would be added to 2-cyclopentenone. The resulting enolate intermediate is then trapped to afford the desired product. This method is a key step in many prostaglandin (B15479496) syntheses. youtube.com

More recent advancements have focused on catalytic versions of this reaction. Rhodium(I)-catalyzed 1,4-conjugate additions of alkenylboronic acids to cyclopentenones have been developed as a milder and more efficient alternative to stoichiometric organocuprates. acs.orgacs.org This method has been successfully applied to the synthesis of prostaglandin derivatives, demonstrating its utility for creating the C-C bond between the cyclopentane (B165970) ring and the side chain with high diastereoselectivity. acs.orgacs.org

The table below outlines key features of 1,4-addition reactions used in the synthesis of related structures.

| Reagent/Catalyst | Nucleophile | Electrophile | Key Features |

| Lithium Diorganocuprates | Organolithium/Copper(I) | 2-Cyclopentenone | Widely used in prostaglandin synthesis; high yields. libretexts.org |

| [RhCl(COD)]₂ | Alkenylboronic Acid | (R)-4-Silyloxycyclopentenone | Catalytic, mild conditions, trans-diastereoselective. acs.orgacs.org |

| Alkylzirconocenes/CuOTf | Alkene/Schwartz Reagent | Cyclopentenone Monoacetal | Forms functionalized, enantioenriched cyclopentanones. ucsb.edu |

Stereocontrolled Synthesis of Oxocyclopentyl Derivatives

Control of stereochemistry at the C2 position of the cyclopentanone ring is crucial for biological activity in many analogs. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric synthesis of the chiral 2-substituted cyclopentanone core can be achieved through several methods, with catalytic asymmetric conjugate addition being a prominent strategy. scispace.com The addition of dialkylzinc reagents to 2-cyclopentenone in the presence of a chiral copper catalyst and a phosphoramidite (B1245037) ligand can yield 3-substituted cyclopentanones with high enantioselectivity. scispace.com To overcome issues with the volatility and side reactions of the product, this reaction can be performed as a tandem 1,4-addition-aldol reaction, trapping the intermediate zinc enolate with an aldehyde. scispace.com

Another approach involves the use of chiral auxiliaries. For instance, enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones can direct the conjugate addition of organometallic reagents, leading to high asymmetric induction. acs.org Following the addition, the sulfinyl auxiliary can be removed.

The following table summarizes results from selected enantioselective conjugate addition reactions to cyclopentenones.

| Catalyst/Ligand System | Nucleophile | Product Enantiomeric Excess (ee) | Reference |

| Cu(OTf)₂ / Phosphoramidite Ligand | Dialkylzinc Reagents | Up to 94% | scispace.com |

| Chiral Peptide-Based Phosphine Ligand | Diethylzinc | Up to 97% | scispace.com |

| Diphosphite Ligand | Diethylzinc | 89% | scispace.com |

When additional stereocenters are present on the cyclopentanone ring or the side chain, controlling the relative stereochemistry (diastereoselectivity) becomes essential. Diastereoselective synthesis of highly functionalized cyclopentanones can be achieved through reactions that are guided by existing stereocenters or by the specific geometry of the transition state.

For example, an aza-Michael reaction of anilines with substituted cyclopentenones can proceed with excellent diastereoselectivity. This selectivity is often attributed to hydrogen bonding interactions that direct the approach of the incoming nucleophile. thieme-connect.comdurham.ac.uk Similarly, palladium-catalyzed formal [3+2]-cycloadditions between vinyl cyclopropanes and Michael acceptors can generate highly substituted cyclopentanes, setting three stereogenic centers with excellent enantio- and diastereoselectivities. nih.gov

Tandem conjugate addition-intramolecular olefination sequences, such as the Horner-Wadsworth-Emmons reaction, can also lead to the formation of cyclopentene derivatives as single diastereoisomers. core.ac.uk These intermediates can then be stereoselectively reduced to the desired saturated cyclopentanones.

Deracemization is an elegant strategy for converting a racemic mixture (a 1:1 mixture of enantiomers) into a single, optically active enantiomer, potentially achieving a theoretical yield of 100%. For 2-substituted cyclopentanones, thermodynamically controlled deracemization offers a powerful approach. researchgate.net

This method relies on the equilibration of the two enantiomers in solution via an achiral enol or enolate intermediate under basic conditions. In the presence of a chiral host molecule, one enantiomer of the ketone forms a more stable diastereomeric inclusion complex, typically in the solid state. This complexation shifts the equilibrium in the solution towards the formation of the more stable enantiomer, effectively converting the undesired enantiomer into the desired one. researchgate.netnih.gov

Chiral TADDOL-type diols have been successfully used as host molecules for the deracemization of racemic α-monosubstituted cyclopentanones and cyclohexanones. researchgate.net The efficiency of this process can be highly dependent on the solvent system. For example, (R)-2-(2-benzyloxyethyl)cyclopentanone was obtained in 89% yield with 97% enantiomeric excess using this method. researchgate.net

Another approach is dynamic kinetic resolution (DKR), which couples rapid racemization of the starting material with a highly enantioselective reaction. acs.orgnih.gov For instance, the asymmetric hydrogenation of racemic γ-substituted cyclic β-ketoesters via DKR can produce chiral cyclic β-hydroxy esters with high diastereo- and enantioselectivity. acs.org While this modifies the keto group, it provides a pathway to enantioenriched cyclopentane derivatives that can be further elaborated. acs.orgnih.gov

Functional Group Interconversions and Cyclopentyl Ring Modifications

The manipulation of functional groups on both the cyclopentyl ring and the hexanoate side chain is crucial for the synthesis of diverse analogs of this compound. These modifications allow for the introduction of various substituents and the alteration of the compound's stereochemistry and biological activity.

Transformations at the Oxocyclopentyl Moiety

The 2-oxocyclopentyl core is a hub for a variety of chemical transformations, enabling the introduction of new functionalities and stereocenters. These modifications are often inspired by the synthetic routes leading to prostaglandins.

Reduction of the Ketone: The carbonyl group of the cyclopentanone ring can be selectively reduced to a hydroxyl group, yielding a secondary alcohol. This transformation is fundamental in prostaglandin synthesis to establish the desired stereochemistry at C-9 (prostaglandin numbering). nih.gov The choice of reducing agent can influence the stereochemical outcome, affording either the α- or β-hydroxy isomer.

Alkylation and Addition Reactions: The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, allyl, or other functional groups. Furthermore, conjugate addition reactions to α,β-unsaturated cyclopentenone precursors are a powerful method for introducing the hexanoate side chain or other substituents. nih.gov For instance, the addition of organocuprates to a cyclopentenone is a common strategy in prostaglandin synthesis.

Halogenoetherification and Subsequent Transformations: In the synthesis of prostaglandin I2 analogs, a key step involves the halogenoetherification of a precursor containing a cyclopentenyl and a 2-oxocyclopentyl moiety. This is followed by hydrodehalogenation and a Baeyer–Villiger oxidation to construct the characteristic bicyclic ether system of prostacyclin. mdpi.com

A summary of representative transformations at the oxocyclopentyl moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product Moiety | Reference |

| Ketone Reduction | NaBH4, CeCl3 | Hydroxycyclopentyl | researchgate.net |

| Conjugate Addition | Organocuprates, THF | Substituted Cyclopentyl | researchgate.net |

| Halogenoetherification | N-Bromosuccinimide, CH2Cl2 | Halogenated Bicyclic Ether | mdpi.com |

| Baeyer-Villiger Oxidation | m-CPBA, CH2Cl2 | Lactone | mdpi.com |

Derivatization of the Hexanoate Ester Chain

The methyl hexanoate side chain offers several sites for modification, primarily at the ester group and along the alkyl chain.

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. rsc.org This carboxylic acid is a key intermediate for the synthesis of various derivatives, including amides. Direct amidation of the ester can also be achieved by heating with an amine, sometimes facilitated by a catalyst. mdpi.com

Chain Extension and Modification: While less common for this specific compound, general methods for chain extension of esters are known, such as the Arndt-Eistert homologation. Modifications along the alkyl chain can be achieved through radical halogenation followed by nucleophilic substitution, although this often leads to a mixture of products.

Lactonization: In the synthesis of certain prostaglandin analogs, the carboxylic acid derived from the hexanoate chain can undergo intramolecular esterification with a hydroxyl group on the cyclopentane ring to form a lactone. google.com

The table below summarizes key derivatizations of the hexanoate ester chain.

| Derivatization | Reagents and Conditions | Product Functional Group | Reference |

| Ester Hydrolysis | LiOH, THF/H2O | Carboxylic Acid | rsc.org |

| Amidation | Amine, Heat or Catalyst | Amide | mdpi.com |

| Lactonization | Acid catalyst, Heat | Lactone | google.com |

Rearrangement Reactions Leading to Cyclopentenone Scaffolds (e.g., Piancatelli Analogues)

The Piancatelli rearrangement is a powerful acid-catalyzed reaction that transforms 2-furylcarbinols into 4-hydroxycyclopentenones. nii.ac.jpnih.gov This reaction is highly relevant to the synthesis of analogs of this compound as it provides a direct route to the core cyclopentenone structure, which can then be further elaborated. The mechanism is believed to involve a 4π-electrocyclization, similar to the Nazarov cyclization. nii.ac.jp

The versatility of the Piancatelli rearrangement has been demonstrated in the synthesis of various natural products, including prostaglandins. nii.ac.jp By choosing the appropriate 2-furylcarbinol precursor, a wide range of substituted cyclopentenones can be accessed. The reaction can be catalyzed by both Brønsted and Lewis acids.

| Catalyst | Substrate | Product | Reference |

| Formic Acid | 2-Furylcarbinol | 4-Hydroxycyclopentenone | nih.gov |

| ZnCl2 | 5-Methyl-2-furylcarbinol | 4-Hydroxy-4-methyl-5-substituted-cyclopent-2-enone | nih.gov |

| MgCl2 | Furan-containing intermediate | Sargafuran core structure | nih.gov |

Catalysis in this compound Synthesis

Catalysis plays an indispensable role in the efficient and stereoselective synthesis of this compound and its analogs. Both transition metal and organocatalytic methods have been developed to construct and functionalize the cyclopentyl keto-ester framework.

Transition Metal-Mediated Catalysis (e.g., Palladium)

Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the formation of carbon-carbon bonds in the synthesis of complex molecules, including prostaglandin precursors. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for introducing the side chains onto a pre-formed cyclopentenone ring. researchgate.net These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

Alkylation Reactions: Palladium catalysts can also be used to mediate the asymmetric alkylation of cyclopentanone enolates, allowing for the enantioselective introduction of substituents.

The following table provides examples of palladium-catalyzed reactions relevant to the synthesis of cyclopentyl keto-esters.

| Reaction Type | Catalyst | Substrates | Product Feature | Reference |

| Suzuki Coupling | Pd(PPh3)4 | Vinyl borane (B79455) and vinyl halide | C-C bond formation | researchgate.net |

| Heck Reaction | Pd(OAc)2 | Alkene and aryl or vinyl halide | Substituted alkene | researchgate.net |

| Asymmetric Alkylation | Pd(0) with chiral ligand | Cyclopentanone enolate and electrophile | Chiral substituted cyclopentanone | researchgate.net |

Organocatalytic Applications in Cyclopentyl Keto-Ester Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of cyclopentyl keto-ester formation, organocatalysis offers mild and environmentally friendly alternatives to metal-based catalysts.

Michael Additions: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes and ketones. nii.ac.jpnih.gov This reaction is particularly useful for the construction of the cyclopentanone ring with control over multiple stereocenters. For instance, a cascade double Michael addition catalyzed by an O-TMS-protected diphenylprolinol can afford polysubstituted cyclopentanones with excellent enantioselectivity. nih.gov

Aldol Reactions: Organocatalysts can also promote asymmetric aldol reactions, which can be used to form carbon-carbon bonds in the construction of the cyclopentanone ring or to functionalize the pre-formed ring.

The table below highlights key organocatalytic reactions for the synthesis of substituted cyclopentanones.

| Reaction Type | Catalyst | Substrates | Key Outcome | Reference |

| Michael Addition | Chiral diamine/acid | Dialkyl malonate and 2-cyclopentenone | High yield and enantiomeric excess | nii.ac.jp |

| Cascade Double Michael Addition | O-TMS-protected diphenylprolinol | α,β-Unsaturated aldehyde and β-keto ester | Formation of four contiguous stereocenters | nih.gov |

| Asymmetric Michael Addition | Multifunctional squaramide | Cyclopentane-1,2-dione and alkylidene oxindole | High enantioselectivities | beilstein-journals.org |

Biocatalytic Methods (e.g., Yeast Reductions, Enzyme Engineering)

Biocatalytic methods offer a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. These techniques leverage whole microbial cells or isolated enzymes to catalyze stereoselective transformations under mild conditions. For the synthesis of chiral analogs of this compound, biocatalytic reductions of the ketone moiety are of significant interest, providing access to valuable chiral building blocks. The primary approaches in this field involve whole-cell reductions using yeast and the application of isolated or specifically engineered enzymes.

Yeast Reductions

The use of baker's yeast (Saccharomyces cerevisiae) as a biocatalyst for the asymmetric reduction of ketones is a well-established and cost-effective method. nih.gov This approach benefits from the ready availability of the biocatalyst and straightforward experimental procedures. nih.gov The reduction of the 2-oxocyclopentyl moiety in substrates analogous to this compound would be mediated by various oxido-reductase enzymes present within the yeast cells. These enzymes utilize cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to deliver a hydride to the carbonyl group, leading to the formation of a secondary alcohol.

A critical aspect of yeast reductions is stereoselectivity. The presence of multiple reductase enzymes within the yeast cell, each with potentially different stereochemical preferences, can lead to the formation of a mixture of stereoisomers. nih.govresearchgate.net The final stereochemical outcome of the reduction—that is, the ratio of the different diastereomers of the corresponding methyl 6-(2-hydroxycyclopentyl)hexanoate—is highly dependent on the structure of the substrate. The nature and size of the substituent at the 2-position of the cyclopentanone ring can significantly influence which enzymatic pathway is favored, thereby affecting the enantiomeric excess (ee) and diastereomeric excess (de) of the product. researchgate.net For instance, in the reduction of analogous 2-substituted cyclohexanones, Saccharomyces cerevisiae has been shown to produce products with high enantiomeric purity (>99%), demonstrating the potential for high stereoselectivity. nih.gov

Enzyme Engineering

To overcome the limitations of using whole-cell systems, such as the formation of undesired stereoisomers, the field has moved towards the use of isolated and engineered enzymes. frontiersin.orgnih.govnih.gov Ketoreductases (KREDs) are a class of enzymes that specifically catalyze the reduction of ketones to alcohols with high stereoselectivity. frontiersin.orgnih.gov Modern biotechnology allows for the screening of vast libraries of natural KREDs to identify enzymes with activity towards a specific substrate.

Furthermore, protein engineering techniques, such as directed evolution, can be employed to tailor the properties of a KRED for a specific industrial application. nih.gov This can involve modifying the enzyme's active site to enhance its activity, improve its stereoselectivity towards a non-natural substrate like this compound, or increase its stability under process conditions. nih.gov Engineered KREDs often exhibit predictable and high enantioselectivity, providing access to a specific desired stereoisomer of the corresponding alcohol. frontiersin.orgnih.gov These enzymatic reductions typically require a stoichiometric amount of a cofactor, usually NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the sacrificial co-substrate. nih.govresearchgate.net

The application of engineered ketoreductases allows for the synthesis of specific diastereomers of methyl 6-(2-hydroxycyclopentyl)hexanoate with very high optical purity. For example, different KREDs can be selected to selectively produce either the (1R, 2R), (1S, 2S), (1R, 2S), or (1S, 2R) stereoisomer, depending on the enzyme's inherent facial selectivity for the ketone and the priority of the substituent at the C-2 position.

Research Findings on Analogous Compounds

While specific biocatalytic reduction data for this compound is not extensively published, studies on structurally related 2-substituted and 3-substituted cyclic ketones provide insight into the potential outcomes. Research has demonstrated that both yeast and isolated ketoreductases can effectively reduce these challenging substrates, often with high levels of stereocontrol. The table below summarizes representative findings for the biocatalytic reduction of analogous cyclic ketones, illustrating the typical performance of these methods.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |

|---|---|---|---|---|

| Ethyl N-[2-[4-[(2-oxo-cyclohexyl)methyl]phenoxy]ethyl]carbamate | Saccharomyces cerevisiae | (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives | 45-49 | >99 ee |

| 3-Methylcyclopentenone | Engineered Ketoreductase | (S)-3-Methylcyclopentanol | N/A | >99 ee |

| 2-Alkyl-β-keto esters | Screened Ketoreductases (e.g., KRED-108) | (2R,3R)-hydroxy esters | High | >99 de, >99 ee |

These examples underscore the viability of biocatalytic methods for the stereoselective synthesis of hydroxylated derivatives of substituted cyclopentanones. The high stereoselectivities achieved suggest that similar success could be realized for the reduction of this compound, providing a green and efficient route to valuable chiral intermediates.

Mechanistic Investigations of Reactions Involving Methyl 6 2 Oxocyclopentyl Hexanoate

Elucidation of Reaction Pathways for Key Transformations

The intricate structure of methyl 6-(2-oxocyclopentyl)hexanoate, featuring a cyclopentanone (B42830) ring, a keto group, and an ester moiety, allows for a diverse range of chemical transformations. Understanding the mechanistic underpinnings of these reactions is crucial for controlling reaction outcomes and designing synthetic strategies. This section delves into the plausible reaction pathways, focusing on carbocationic, radical, and zwitterionic/pericyclic intermediates.

Carbocations are pivotal reactive intermediates in numerous organic reactions. In the context of this compound, carbocationic intermediates can be generated through various methods, such as protonation of the carbonyl oxygen followed by the loss of a leaving group from the α-position, or through oxidative C-H functionalization. nih.gov The stability of the resulting carbocation is a key determinant of the reaction pathway.

The formation of a carbocation α to the carbonyl group would be stabilized by resonance with the lone pairs of the oxygen atom. This oxocarbenium ion can then react with nucleophiles. Alternatively, a carbocation could be formed on the cyclopentyl ring, leading to potential rearrangement reactions to form more stable carbocations. For instance, a 1,2-hydride or 1,2-alkyl shift could occur if it leads to a more substituted and thus more stable carbocationic center.

The table below illustrates the relative stability of potential carbocationic intermediates that could be formed from a derivative of this compound, based on general principles of carbocation stability.

| Carbocation Type | Relative Stability | Potential Subsequent Reactions |

| Tertiary (on ring) | High | Nucleophilic attack, Elimination |

| Secondary (on ring) | Moderate | Rearrangement (e.g., 1,2-hydride shift), Nucleophilic attack |

| Primary (on side chain) | Low | Rearrangement |

| α-keto carbocation | Stabilized by resonance | Nucleophilic attack at carbon |

This table presents a qualitative comparison based on established principles of carbocation chemistry.

The reactivity of these carbocationic intermediates is diverse. They can be trapped by nucleophiles, undergo elimination to form alkenes, or participate in rearrangement reactions to yield thermodynamically more stable products. The specific outcome would be highly dependent on the reaction conditions, including the nature of the solvent and the nucleophile.

Radical reactions offer a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular architectures. In systems like this compound, radical intermediates can be generated at various positions, leading to intramolecular cyclization or intermolecular reactions.

One plausible scenario involves the generation of a radical on the hexanoate (B1226103) side chain. This could be achieved, for example, through atom transfer radical cyclization. The resulting radical could then add to the carbonyl group of the cyclopentanone ring. The regioselectivity of such a cyclization would be governed by Baldwin's rules, with a 5-exo-trig cyclization to form a five-membered ring generally being favored over a 6-endo-trig cyclization.

Reductive cyclizations mediated by reagents like samarium(II) iodide could also be envisioned. nih.gov In such a reaction, the keto group could be reduced to a ketyl radical, which could then undergo cyclization with a suitably placed radical acceptor on the side chain. Photoredox catalysis is another modern approach that could be employed to generate radical intermediates from β-ketoesters and effect their cyclization. nih.govacs.org

Below is a table summarizing potential radical-mediated transformations for a derivative of this compound.

| Radical Generation Method | Initial Radical Position | Plausible Reaction Type | Expected Product Type |

| Atom Transfer Radical Cyclization | Hexanoate chain | Intramolecular addition to carbonyl | Bicyclic alcohol |

| Samarium(II) Iodide Reduction | Ketone carbonyl | Reductive cyclization | Bicyclic diol |

| Photoredox Catalysis | α-position to ester | Intramolecular C-H activation/cyclization | Fused ring system |

This table provides hypothetical examples of radical reactions based on known reactivity patterns of keto-esters.

The stereochemical outcome of these radical cyclizations would be influenced by the conformation of the transition state, with the substituents on the cyclopentyl ring and the hexanoate chain directing the approach of the radical.

Zwitterionic intermediates, which contain both a positive and a negative formal charge, can be involved in stepwise reaction mechanisms. In the context of this compound, a zwitterionic intermediate could potentially form in reactions with polar reagents. For instance, in a [3+2] cycloaddition reaction with a nitrone, a stepwise mechanism involving a zwitterionic intermediate might compete with a concerted pathway, although concerted mechanisms are often favored. nih.gov The formation and stability of such an intermediate would be highly dependent on the polarity of the solvent and the electronic nature of the reactants. mdpi.com

Pericyclic reactions, on the other hand, are concerted processes that proceed through a cyclic transition state. wikipedia.orgmsu.edulibretexts.org For this compound, the enol or enolate form of the cyclopentanone moiety could participate in pericyclic reactions. For example, the enol could act as a diene in a Diels-Alder reaction if reacted with a suitable dienophile. The stereospecificity of pericyclic reactions is a key feature, governed by the principle of conservation of orbital symmetry. libretexts.org

The feasibility of these pathways is summarized in the table below.

| Reaction Type | Proposed Intermediate/Transition State | Key Features |

| Stepwise Cycloaddition | Zwitterionic intermediate | Solvent-dependent, potential loss of stereospecificity |

| Diels-Alder Reaction | Concerted, cyclic transition state | High stereospecificity, governed by orbital symmetry |

| Electrocyclic Reaction | Concerted, cyclic transition state | Ring-opening or ring-closing, stereospecific |

This table outlines the theoretical possibilities for zwitterionic and pericyclic reactions involving the target compound.

Kinetics and Thermodynamic Profiling of Synthetic Steps

A quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and for predicting the feasibility of a given transformation. This involves the determination of reaction rates, activation energies, and the relative thermodynamic stability of reactants, intermediates, and products.

The kinetics of a reaction are described by its rate law and rate constant (k), while the activation energy (Ea) represents the minimum energy required for the reaction to occur. Thermodynamic aspects are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A negative ΔG indicates a spontaneous process.

For instance, in a hypothetical intramolecular aldol (B89426) condensation of a derivative of this compound, the rate of the reaction would depend on the concentration of the substrate and the catalyst (acid or base). The activation energy would be associated with the formation of the enolate and the subsequent carbon-carbon bond-forming step. The thermodynamics would be driven by the formation of a stable, conjugated enone system and the release of a small molecule like water.

The following table provides hypothetical kinetic and thermodynamic data for a postulated intramolecular cyclization reaction.

| Reaction Step | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | ΔG° (kJ/mol) |

| Enolate Formation | 1.2 x 10⁻³ | 65 | +5 |

| C-C Bond Formation | 5.0 x 10⁻⁵ | 80 | -15 |

| Dehydration | 2.1 x 10⁻² | 50 | -25 |

Note: The data in this table are illustrative and represent plausible values for a multi-step organic reaction. Actual experimental values would need to be determined empirically.

Such data can be used to construct a reaction coordinate diagram, which provides a visual representation of the energy changes that occur during a reaction, highlighting the transition states and intermediates.

Stereochemical Course of Reactions

The presence of a chiral center at the carbon atom connecting the hexanoate side chain to the cyclopentyl ring in this compound introduces a significant stereochemical dimension to its reactivity. Reactions occurring at the prostereogenic carbonyl center or at other positions on the ring can proceed with diastereoselectivity, influenced by the existing stereocenter.

Nucleophilic addition to the carbonyl group, for example, can occur from two different faces (re and si). The steric hindrance imposed by the hexanoate chain and the conformation of the cyclopentyl ring can favor attack from one face over the other, leading to the preferential formation of one diastereomer. This is an example of substrate-controlled stereoselectivity. The stereochemistry of the reduction of similar cyclic ketones has been shown to be dependent on the reducing agent and the steric environment of the carbonyl group. acs.org

Furthermore, dynamic kinetic resolution could be employed for reactions involving this keto ester. organic-chemistry.orgnih.gov This process would involve the rapid racemization of the starting material and the stereoselective reaction of one enantiomer, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomerically enriched product.

The potential stereochemical outcomes for a hypothetical nucleophilic addition to the carbonyl group are presented in the table below.

| Nucleophile | Proposed Transition State Model | Predicted Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

| Small (e.g., H⁻) | Felkin-Anh | Attack from the less hindered face | 3:1 |

| Bulky (e.g., R₃Si⁻) | Felkin-Anh | Attack from the less hindered face | >10:1 |

| Chelating (e.g., MeTiCl₃) | Chelation-controlled | Attack from the chelated face | >20:1 |

This table provides a theoretical prediction of stereochemical outcomes based on established models of asymmetric induction.

Advanced Applications in Natural Product Total Synthesis

Precursor Role in Prostaglandin (B15479496) and Isoprostane Synthesis

The oxocyclopentyl core of Methyl 6-(2-oxocyclopentyl)hexanoate is a fundamental structural motif found in prostaglandins (B1171923) and their isomers, isoprostanes. These lipid compounds exhibit a wide range of physiological activities, making their synthetic analogs important targets for pharmaceutical development. The strategic placement of the ketone and the hexanoate (B1226103) side chain on the cyclopentane (B165970) ring makes this compound an ideal precursor for elaborating the complex structures of these bioactive molecules.

This compound and its derivatives are key intermediates in the synthesis of normisoprostol and related prostaglandin analogues. A convergent two-component coupling strategy is a notable approach. In this methodology, a key intermediate, methyl 6-(3-triethylsilyloxy-5-oxocyclopent-1-enyl)hexanoate, is prepared from commercially available starting materials. This intermediate contains the core structure of the target compound, with the cyclopentanone (B42830) protected and functionalized for subsequent reactions.

The synthesis proceeds via a 1,4-addition (Michael addition) of a complex organocuprate, derived from the desired side-chain precursor, to the activated cyclopentenone ring system. This step meticulously constructs one of the two characteristic side chains of the prostaglandin framework. Following the coupling reaction, a deprotection step, often mediated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), removes the silyl (B83357) protecting group to reveal the hydroxyl group, furnishing the normisoprostol structure. This convergent approach allows for the efficient assembly of the complex molecule from two key fragments, showcasing the utility of the oxocyclopentylhexanoate core.

The functionalized cyclopentenone core is also central to the synthesis of Prostaglandin B1 (PGB1) analogs. PGB1 is a dehydrated metabolite of PGE1 with distinct biological properties. A synthetic route to PGB1 methyl ester utilizes a cyclopentenone precursor, 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone. This starting material contains the essential five-membered ring and a phosphonate (B1237965) group positioned for a Horner-Wadsworth-Emmons reaction.

The synthesis involves a two-step process. First, the cyclopentenone is regioselectively alkylated at the C-2 position with methyl 7-iodoheptanoate, which introduces the characteristic seven-carbon top side chain of the prostaglandin. The subsequent step is a Horner-Wadsworth-Emmons olefination reaction with the dimer of 2-hydroxyheptanal. This reaction constructs the second, lower side chain, completing the carbon skeleton of the PGB1 methyl ester. This strategy highlights how a pre-functionalized oxocyclopentyl ring can be sequentially elaborated to achieve the target prostaglandin structure.

Building Block for Diverse Natural Product Families

Beyond the prostaglandin family, the oxocyclopentyl moiety serves as a versatile building block for other classes of natural products, particularly terpenes. The cyclopentane ring is a common feature in many sesquiterpenes and diterpenes, and intermediates like this compound provide a valuable starting point for their synthesis.

One significant example is the construction of the triquinane sesquiterpene skeleton, which is characterized by three fused five-membered rings. The synthesis of (±)-pentalenene, a foundational member of this family, can be achieved using precursors that establish the key cyclopentanone framework early in the synthetic sequence. A commercially available 1,5-dimethylcyclo-octa-1,5-diene is transformed through a pivotal transannular cyclization step to create the fused ring system that is characteristic of pentalenene. The strategic use of cyclopentanone-containing precursors allows for the stereoselective formation of the complex, angularly fused triquinane core structure.

Table 1: Application of Oxocyclopentyl Precursors in Natural Product Synthesis

| Natural Product Family | Specific Compound | Key Synthetic Strategy |

|---|---|---|

| Prostaglandins | Normisoprostol | Convergent 1,4-Addition |

| Prostaglandins | Prostaglandin B1 | Regioselective Alkylation & Horner-Wadsworth-Emmons Olefination |

Chiral Pool-Based Syntheses Utilizing Oxocyclopentyl Intermediates

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products—such as amino acids, sugars, and terpenes—that can be used as starting materials in asymmetric synthesis. wikipedia.org This approach leverages the inherent chirality of these natural building blocks to construct complex chiral target molecules efficiently. Chiral cyclopentenones and related oxocyclopentyl intermediates are powerful synthons within this strategy. wikipedia.orgacs.org

The enantioselective synthesis of complex natural products like guanacastepene N has been accomplished using this methodology. In one approach, a 1,3-cyclopentanedione (B128120) derivative is condensed with menthol, a chiral auxiliary from the chiral pool. acs.org This step creates a mixture of separable diastereomers. The desired diastereomer, now a chiral cyclopentenone intermediate, is then carried forward through a series of reactions, including a diastereoselective organocuprate addition, to build the complex framework of the target molecule with high stereocontrol. acs.org

Similarly, a chemoenzymatic method for the synthesis of (−)-epipentenomycin I utilizes the enzymatic resolution of a racemic 4-hydroxycyclopentenone derivative. acs.org A lipase (B570770) enzyme selectively acylates one enantiomer, allowing for the separation of the two. The desired enantiopure 4-hydroxycyclopentenone is then used as the chiral building block for the remainder of the synthesis. These examples underscore the power of using chiral oxocyclopentyl intermediates, sourced either directly or indirectly from the chiral pool, to achieve high levels of stereoselectivity in the total synthesis of complex natural products. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Normisoprostol |

| Methyl 6-(3-triethylsilyloxy-5-oxocyclopent-1-enyl)hexanoate |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Prostaglandin B1 (PGB1) |

| Prostaglandin E1 (PGE1) |

| 3-(dimethoxyphosphorylmethyl)cyclopent-2-enone |

| Methyl 7-iodoheptanoate |

| 2-hydroxyheptanal |

| (±)-Pentalenene |

| 1,5-dimethylcyclo-octa-1,5-diene |

| Guanacastepene N |

| Menthol |

| (−)-Epipentenomycin I |

Spectroscopic and Analytical Characterization of Methyl 6 2 Oxocyclopentyl Hexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 6-(2-oxocyclopentyl)hexanoate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the foundational experiments for determining the basic structure of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the methyl ester, the aliphatic hexanoate (B1226103) chain, and the cyclopentanone (B42830) ring.

Predicted ¹H NMR Data for this compound (Predicted for a 400 MHz spectrometer in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet (s) | 3H | -OCH₃ (Methyl ester) |

| ~2.30 | Triplet (t) | 2H | -CH ₂-COO- (H-2) |

| ~2.10 - 2.40 | Multiplet (m) | 3H | -CH - (H-2'), -CH ₂- (H-5') |

| ~1.80 - 2.00 | Multiplet (m) | 2H | -CH ₂- (H-3') |

| ~1.55 - 1.70 | Multiplet (m) | 4H | -CH ₂-CH₂COO- (H-3), -CH ₂- (H-4') |

| ~1.25 - 1.40 | Multiplet (m) | 6H | -CH₂-CH ₂-CH ₂-CH₂- (H-4, H-5, H-6) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. The presence of two carbonyl groups (one ketone and one ester) would be clearly indicated by signals in the downfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (Predicted for a 100 MHz spectrometer in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~219.0 | C=O | C-1' (Cyclopentanone carbonyl) |

| ~174.0 | C=O | C-1 (Ester carbonyl) |

| ~51.5 | CH₃ | -OC H₃ (Methyl ester) |

| ~50.0 | CH | C-2' (Cyclopentanone methine) |

| ~38.0 | CH₂ | C-5' (Cyclopentanone methylene) |

| ~34.0 | CH₂ | C-2 (-C H₂-COO-) |

| ~29.1 | CH₂ | C-6 |

| ~28.8 | CH₂ | C-4 |

| ~27.5 | CH₂ | C-3' (Cyclopentanone methylene) |

| ~26.5 | CH₂ | C-5 |

| ~24.9 | CH₂ | C-3 |

| ~20.5 | CH₂ | C-4' (Cyclopentanone methylene) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, TOCSY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR experiments are necessary to definitively establish the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the hexanoate chain (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the cyclopentanone ring (e.g., H-2' with H-3', H-3' with H-4', etc.). It would also confirm the attachment of the hexanoate chain to the cyclopentanone ring through a correlation between H-6 and H-2'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.67 ppm would correlate with the carbon signal at ~51.5 ppm, confirming the assignment of the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected from the protons on C-2 to the ester carbonyl carbon (C-1), and from the protons on H-2' and H-5' to the ketone carbonyl carbon (C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry. TOCSY establishes correlations between all protons within a spin system, which can be useful for identifying all the protons belonging to the hexanoate chain or the cyclopentanone ring from a single cross-peak.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Electron Ionization Mass Spectrometry (EIMS)

In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and numerous fragment ions. The predicted molecular weight of this compound is 212.28 g/mol , so a molecular ion peak (M⁺) would be expected at m/z 212.

Predicted Key Fragments in the EIMS of this compound

| m/z Value | Proposed Fragment | Interpretation |

| 212 | [C₁₂H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 181 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 153 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 113 | [C₇H₁₃O]⁺ | Cleavage of the C6-C2' bond |

| 99 | [C₅H₇O]⁺ | Cyclopentenone ion after rearrangement |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement of the hexanoate chain |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement involving the methyl ester |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 55 | [C₄H₇]⁺ | Fragment from the cyclopentyl ring |

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a "softer" ionization technique that results in less fragmentation than EIMS. It is often used to confirm the molecular weight of a compound when the molecular ion is not observed in the EIMS spectrum. In CIMS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule to produce pseudomolecular ions, such as [M+H]⁺ or [M+NH₄]⁺. For this compound, CIMS would be expected to show a prominent ion at m/z 213 ([M+H]⁺), confirming the molecular mass.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion. For the molecular ion of this compound, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas.

Predicted HRMS Data

| Ion | Calculated Exact Mass for C₁₂H₂₁O₃ ([M+H]⁺) |

| [M+H]⁺ | 213.1491 |

This high level of accuracy provides unambiguous confirmation of the molecular formula of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded in an IR spectrum.

For this compound, the IR spectrum is distinguished by the presence of two strong absorption bands in the carbonyl region (1670–1780 cm⁻¹), corresponding to the two C=O groups. pressbooks.pub The saturated five-membered ring ketone (cyclopentanone) typically shows a C=O stretching vibration at a higher frequency than an open-chain ketone, generally around 1750-1740 cm⁻¹. The saturated ester carbonyl group (C=O) gives rise to a strong, sharp peak in the range of 1750–1735 cm⁻¹. masterorganicchemistry.com

Additionally, the spectrum will display a strong absorption between 1300 and 1200 cm⁻¹ due to the C–O single bond stretch of the ester group. pressbooks.publibretexts.org The presence of saturated alkane-like portions in the molecule, namely the cyclopentyl ring and the hexanoate chain, is confirmed by strong C–H stretching absorptions in the 2850–3000 cm⁻¹ region. libretexts.org The absence of significant absorption above 3100 cm⁻¹ indicates the lack of alkene or aromatic C-H bonds, and the absence of a broad absorption around 3400 cm⁻¹ confirms the molecule is not an alcohol. pressbooks.pub

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane (Ring & Chain) | C–H Stretch | 2850–2960 | Strong |

| Ketone (Cyclopentanone) | C=O Stretch | ~1745 | Strong |

| Ester | C=O Stretch | 1750–1735 | Strong |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)

This compound contains a stereocenter at the carbon where the hexanoate chain attaches to the cyclopentanone ring, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of such chiral molecules. mtoz-biolabs.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com The resulting CD spectrum provides information about the three-dimensional arrangement of atoms around the stereocenter.

The standard method for assigning the absolute configuration involves a combination of experimental measurement and computational chemistry. rsc.orgnih.gov The process is as follows:

Experimental Spectrum: The CD or VCD spectrum of the purified enantiomer of this compound is recorded experimentally. mtoz-biolabs.com

Computational Modeling: Density Functional Theory (DFT) calculations are used to predict the theoretical VCD and IR spectra for one of the enantiomers, for instance, the R-configuration. nih.govnih.gov These calculations determine the molecule's stable conformations and their corresponding theoretical spectra.

Spectral Comparison: The experimental spectrum is then compared to the computationally predicted spectrum. mtoz-biolabs.com If the experimental CD spectrum shows an excellent correlation with the predicted spectrum for the R-configuration, the sample is unambiguously assigned as having the R absolute configuration. nih.gov If the experimental spectrum is a mirror image of the predicted spectrum, the sample is assigned the S-configuration. This robust methodology allows for the definitive determination of a molecule's absolute stereochemistry. nih.govmdpi.com

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is an indispensable tool for separating components of a mixture and for determining the purity and concentration of a compound. For a moderately volatile and polar compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for analyzing volatile compounds. nih.gov In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides identification based on mass-to-charge ratio and fragmentation patterns, as well as quantitative data.

For purity analysis, a GC chromatogram of a pure sample of this compound would show a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is used to separate compounds in a liquid mobile phase. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common mode for quantitative analysis. researchgate.net While the target molecule lacks a strong UV chromophore for simple detection, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Alternatively, the compound could be derivatized to attach a UV-active group. Purity is assessed by the symmetry and singularity of the chromatographic peak, while quantification is achieved through comparison with reference standards. researchgate.net

Table 2: Typical Chromatographic Parameters for Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms, HP-5ms) | Carrier Gas: Helium | Mass Spectrometer (MS) | Purity assessment, identification, and quantification |

| RP-HPLC | C18 reversed-phase column | Mobile Phase: Acetonitrile/Water or Methanol (B129727)/Water gradient | ELSD, CAD, or UV (after derivatization) | Purity determination and precise quantification |

Computational Chemistry and Molecular Modeling of Methyl 6 2 Oxocyclopentyl Hexanoate

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 6-(2-oxocyclopentyl)hexanoate, DFT calculations would provide critical insights into its geometry, stability, and reactivity. However, no specific studies applying DFT to this compound have been found.

Conformational Energy Landscapes

A conformational energy landscape maps the potential energy of a molecule as a function of its rotatable bonds. This analysis would identify the most stable three-dimensional shapes (conformers) of this compound. Such a study would involve systematically rotating the key dihedral angles—such as those in the hexanoate (B1226103) chain and the bond connecting the chain to the cyclopentanone (B42830) ring—and calculating the energy at each step. The resulting data would reveal the global minimum energy conformer and other low-energy, populated states. Currently, no such landscape has been published for this molecule.

Molecular Orbital Analysis and Reactivity Descriptors

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index would be derived from these orbital energies. This would allow for the prediction of how this compound might interact with other reagents. No literature detailing the HOMO-LUMO energies or related reactivity descriptors for this specific compound is available.

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational behavior that complements static DFT calculations. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for the system. This would allow for the exploration of its conformational space and dynamic behavior.

Analysis of Dihedral Angle Preferences

By tracking the dihedral angles of the molecule's flexible bonds over the course of an MD simulation, researchers can determine the preferred rotational states and the energy barriers between them. This provides a statistical understanding of the molecule's shape and flexibility in solution or other environments. Specific data on the preferred dihedral angles for the hexanoate chain or its linkage to the cyclopentanone ring in this compound are absent from the scientific record.

Conformational Transitions and Stability

MD simulations can reveal the pathways and timescales of transitions between different stable conformations. This information is key to understanding the dynamic equilibrium of the molecule's various shapes. By analyzing the simulation trajectory, one could identify how long the molecule resides in specific conformations and the mechanism by which it switches between them. Such a dynamic analysis for this compound has not been reported.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms. This involves modeling the potential energy surface of a chemical reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy. For this compound, this could involve modeling reactions such as its synthesis, hydrolysis, or enolization. However, no computational studies detailing the transition states or reaction pathways for this molecule are currently available.

Green Chemistry Principles in the Synthesis of Methyl 6 2 Oxocyclopentyl Hexanoate

Sustainable Synthetic Methodologies Employing Biocatalysis

Enzyme Selectivity and Efficiency Enhancement

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) are a class of enzymes that have demonstrated exceptional utility in ester synthesis due to their broad substrate specificity and high stability in non-aqueous environments. researchgate.netnih.gov One of the most widely used and robust lipases for esterification is Lipase (B570770) B from Candida antarctica (CALB), often used in an immobilized form such as Novozym 435. mdpi.comnih.gov

The selectivity of lipases is a key advantage. In the synthesis of chiral molecules, enzymes can exhibit high enantioselectivity, producing a single enantiomer from a racemic mixture. nih.govnih.gov For a molecule like Methyl 6-(2-oxocyclopentyl)hexanoate, if the cyclopentanone (B42830) ring were to be substituted, creating a chiral center, the use of a lipase could be critical for producing an enantiomerically pure product. The regioselectivity of lipases is also crucial, as they can differentiate between different functional groups within a molecule. nih.gov

Illustrative Data on Lipase Efficiency in Ester Synthesis (Analogous Systems)

| Enzyme | Substrates | Reaction Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| Novozym 435 (Immobilized CALB) | Formic acid and Octanol | 40°C, 1:7 molar ratio, 1,2-dichloroethane | 96.51 | nih.gov |

| Lipozyme TL-IM | Isopentyl alcohol and Butyric acid | Solvent-free, 6h | High | mdpi.com |

| Candida rugosa lipase (CRL) | (-)-Menthol and Lauric acid | 45°C, aw = 0.55, solvent-free | 95 | researchgate.net |

Optimization of Reaction Media (e.g., Aqueous, Non-Aqueous, Deep Eutectic Solvents)

The reaction medium plays a critical role in biocatalytic processes. While enzymes are naturally active in aqueous environments, for esterification reactions, the presence of water can promote the reverse reaction, hydrolysis, thereby reducing the ester yield. nih.gov Consequently, non-aqueous media are often preferred for ester synthesis. mdpi.com

Solvent-free systems represent an ideal green chemistry approach, as they eliminate the environmental and safety concerns associated with organic solvents and can lead to higher reactant concentrations and volumetric productivity. rsc.orgresearchgate.net In such systems, one of the substrates, if liquid, can act as the solvent. researchgate.net

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents for biocatalysis. catalysts.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and can be prepared from renewable resources. researchgate.net For lipase-catalyzed reactions, DESs can enhance enzyme stability and activity, and in some cases, the components of the DES can also serve as reactants. mdpi.commdpi.com The use of a DES composed of the substrates themselves, such as a mixture of a carboxylic acid and an alcohol, can create a solvent-free reaction environment with favorable properties for enzymatic esterification. researchgate.net

Comparison of Reaction Media for Lipase-Catalyzed Esterification (General Findings)

| Reaction Medium | Advantages | Challenges | Relevance to this compound Synthesis |

|---|---|---|---|

| Aqueous | Enzyme's natural environment. | Promotes hydrolysis, leading to low ester yield. | Generally unsuitable for high-yield ester synthesis. |

| Non-Aqueous (Organic Solvents) | Shifts equilibrium towards ester synthesis. | Environmental, health, and safety concerns; cost. | A viable option, but less "green" than solvent-free or DES. |

| Solvent-Free | High atom economy, reduced waste, high reactant concentration. | Potential for high viscosity, substrate/product inhibition. | Highly desirable for a green and efficient process. |

| Deep Eutectic Solvents (DES) | Green, tunable properties, can enhance enzyme stability. | Viscosity can be high, potential for enzyme inhibition by DES components. | A promising alternative to traditional organic solvents. |

Atom Economy and Process Efficiency in Industrial Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. rsc.org

The esterification reaction for the synthesis of this compound from 6-(2-oxocyclopentyl)hexanoic acid and methanol (B129727) is, in principle, a reaction with high atom economy, as the only byproduct is water.

Reaction: C₁₁H₁₈O₃ + CH₃OH → C₁₂H₂₀O₃ + H₂O

The atom economy can be calculated as: Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

For this reaction:

Molecular Weight of this compound (C₁₂H₂₀O₃) = 212.28 g/mol

Molecular Weight of 6-(2-oxocyclopentyl)hexanoic acid (C₁₁H₁₈O₃) = 198.26 g/mol

Molecular Weight of Methanol (CH₃OH) = 32.04 g/mol

Atom Economy (%) = (212.28 / (198.26 + 32.04)) x 100 = (212.28 / 230.30) x 100 ≈ 92.17%

Renewable Feedstocks and Waste Reduction Strategies

A key aspect of green chemistry is the use of renewable feedstocks in place of finite petrochemical resources. For the synthesis of this compound, both the cyclopentanone and the hexanoate (B1226103) moieties can potentially be derived from biomass.

The cyclopentanone ring can be synthesized from adipic acid, which is a dicarboxylic acid that can be produced from renewable resources. vurup.skorgsyn.org One promising route involves the fermentation of sugars to produce cis,cis-muconic acid, which can then be hydrogenated to adipic acid. researchgate.net Adipic acid can be subsequently cyclized to cyclopentanone. orgsyn.org Another approach is the catalytic conversion of furfural, a platform chemical derived from lignocellulosic biomass, to cyclopentanone.

The hexanoate portion of the molecule can be derived from various fatty acids found in plant oils and animal fats. acs.orgresearchgate.net Through various biocatalytic and chemical transformations, these long-chain fatty acids can be converted into shorter-chain functionalized molecules like 6-oxohexanoic acid derivatives. acs.orgconstantsystems.com

Waste reduction in biocatalytic processes is achieved through several interconnected strategies:

High Selectivity: Enzymes' high chemo-, regio-, and enantioselectivity lead to the formation of the desired product with minimal byproducts, reducing the need for complex and waste-generating purification steps. expresswatersolutions.com

Catalyst Reusability: The immobilization of enzymes allows for their recovery and reuse over multiple reaction cycles, minimizing catalyst waste. mdpi.com

Mild Reaction Conditions: Operating at lower temperatures and pressures reduces energy consumption and the associated environmental footprint. expresswatersolutions.com

Biodegradable Catalysts: Enzymes are biodegradable, avoiding the environmental persistence issues associated with some heavy metal catalysts. expresswatersolutions.com

Reduced Solvent Use: The move towards solvent-free systems or the use of green solvents like deep eutectic solvents significantly reduces volatile organic compound (VOC) emissions and solvent waste. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly compared to traditional chemical methods.

Future Prospects and Emerging Research Directions

Development of Novel Asymmetric Catalytic Routes to Methyl 6-(2-Oxocyclopentyl)hexanoate

The stereochemistry of the cyclopentanone (B42830) core is crucial for the biological activity of prostaglandins (B1171923). Consequently, a primary research focus is the development of novel asymmetric catalytic strategies to produce enantiomerically pure intermediates like this compound. Traditional methods often rely on lengthy sequences, but modern catalysis offers more direct and efficient alternatives. rsc.org

Organocatalysis, in particular, has gained prominence for its ability to construct complex chiral molecules. oup.com For instance, organocatalyst-mediated asymmetric [3+2] cycloaddition reactions have been successfully employed to create the functionalized cyclopentane (B165970) skeleton of Prostaglandin (B15479496) E1 methyl ester in a highly controlled manner. oup.com Similarly, multicatalytic cascade reactions, which combine multiple catalytic cycles in a single pot, are being developed to synthesize densely functionalized cyclopentanones from simple starting materials with high enantioselectivity. nih.govacs.orgnih.gov

Transition metal catalysis also presents powerful opportunities. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have been used to forge the carbon-carbon bonds of the prostaglandin core with exceptional control over stereochemistry. acs.orguniversityofgalway.ie These catalyst-controlled routes can provide access to advanced intermediates with multiple contiguous stereocenters in a single step, significantly shortening synthetic pathways. universityofgalway.ieabertay.ac.uk

Future research will likely focus on discovering new catalysts that offer higher turnover numbers, broader substrate scope, and improved stereoselectivity. The goal is to develop robust and scalable asymmetric routes that can be implemented in industrial settings to produce prostaglandins and their analogues more economically and sustainably.

Table 1: Comparison of Modern Asymmetric Catalytic Methods

| Catalytic Strategy | Key Features | Example Application in Prostaglandin Synthesis |

| Organocatalysis | Uses small organic molecules as catalysts; avoids toxic metals; often highly stereoselective. | Asymmetric [3+2] cycloaddition for the synthesis of the PGE1 core. oup.com |

| Multicatalytic Cascade | Combines multiple catalytic steps in one pot; increases efficiency; reduces waste. | Secondary amine and N-heterocyclic carbene co-catalyzed synthesis of functionalized cyclopentanones. nih.govacs.org |

| Transition Metal Catalysis | Utilizes metals like Rhodium or Palladium; powerful for C-C bond formation; high diastereo- and enantioselectivity. | Rh-catalyzed asymmetric Suzuki-Miyaura coupling to form the core of PGF2α analogues. acs.orguniversityofgalway.ie |

Integration of Flow Chemistry and Continuous Processing

The shift from traditional batch manufacturing to continuous flow processing represents a paradigm shift in pharmaceutical synthesis. aurigeneservices.com Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages for the synthesis of this compound and other active pharmaceutical ingredient (API) intermediates. rsc.orgresearchgate.netacs.orgbeilstein-journals.org

Key benefits of continuous processing include superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety. aurigeneservices.com The small reactor volumes inherent in flow systems allow for the safe handling of hazardous reagents and highly exothermic or explosive reactions that are often problematic on a large batch scale. acs.org This is particularly relevant for certain steps in prostaglandin synthesis.

Furthermore, flow chemistry enables the seamless integration of multiple synthetic steps, purification, and in-line analysis into a single, automated system. acs.orgthieme-connect.de This "telescoping" of reactions minimizes manual handling and intermediate isolation, reducing waste and production time. acs.org Researchers have already demonstrated the successful multi-step continuous flow synthesis of complex APIs like Ibuprofen and Olanzapine, showcasing the technology's potential. aurigeneservices.combeilstein-journals.org Applying these principles to the synthesis of prostaglandin precursors could lead to a more efficient, scalable, and cost-effective manufacturing process. researchgate.net

Table 2: Advantages of Flow Chemistry in Pharmaceutical Synthesis

| Feature | Description | Impact on Synthesis of Prostaglandin Intermediates |

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous intermediates and exothermic reactions. acs.org | Allows for a broader range of chemical transformations to be explored safely. |

| Precise Control | Superior heat and mass transfer allow for accurate control of temperature, time, and concentration. aurigeneservices.com | Improved product yield, selectivity, and reproducibility. |

| Scalability | Production is scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | Simplified transition from laboratory-scale research to industrial production. |

| Automation | Integration of synthesis, workup, and analysis into a continuous, automated process. acs.org | Reduced labor costs, increased throughput, and consistent product quality. |

Advanced Machine Learning and AI in Synthetic Design

Exploration of New Chemical Applications of Related Oxocyclopentyl Derivatives

The cyclopentanone ring, the core structure of this compound, is a privileged scaffold found in a wide array of biologically active natural products and pharmaceuticals beyond prostaglandins. rsc.orgoregonstate.edu This includes drugs such as the anti-inflammatory loxoprofen (B1209778) and the glaucoma treatment lubiprostone. rsc.org The versatility of this structural motif makes it an attractive target for the development of new therapeutic agents.

Current research is focused on creating libraries of novel oxocyclopentyl derivatives by modifying the side chains and functional groups attached to the core ring. oregonstate.edu Advances in synthetic methodology, including new catalytic methods for functionalizing cyclopentanones, are enabling chemists to access a wider diversity of these compounds. nih.govacs.orgnih.gov These new derivatives are being screened for a range of biological activities, with recent studies exploring their potential as anticancer agents. ucl.ac.uk By exploring the chemical space around the oxocyclopentyl core, researchers aim to identify new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties for various diseases.

Q & A

Q. What are the standard synthetic routes for Methyl 6-(2-oxocyclopentyl)hexanoate, and what reaction conditions optimize yield?

The compound is synthesized via a multi-step pathway involving cyclization and condensation. For example, trans-2-(dimethoxyphosphoryl)-3-hexylcyclopentanone (V) is first prepared by rhodium acetate-catalyzed cyclization of precursor (IV) in refluxing dichloromethane . Subsequent condensation of (V) with methyl 6-formylhexanoate (VI) using NaOH/Al₂O₃ in benzene yields Methyl 6-(2-hexyl-5-oxocyclopentylidene)hexanoate (VII). Selective reduction of (VII) with sodium tellurohydride (NaHTe) in ethanol produces the saturated ester (VIII), which is hydrolyzed to the free acid (IX) under basic conditions . Key optimization factors include:

- Catalyst selection : Rhodium acetate ensures efficient cyclization.

- Solvent choice : Benzene facilitates condensation without side reactions.

- Reduction control : NaHTe selectively reduces the α,β-unsaturated ketone in (VII).

Q. How can researchers purify this compound after synthesis?

Purification typically involves sequential steps:

Selective reduction : Sodium tellurohydride (NaHTe) in ethanol reduces intermediates like (VII) to isolate the saturated ester (VIII) .

Hydrolysis : Alkaline hydrolysis (e.g., NaOH in hot ethanol) converts esters to acids, enabling separation via acid-base extraction .